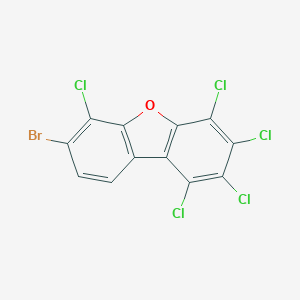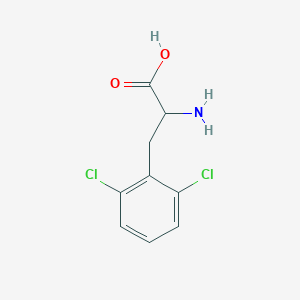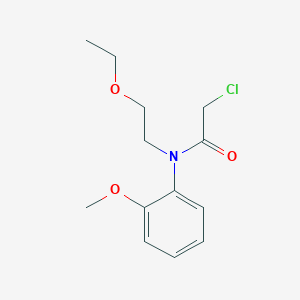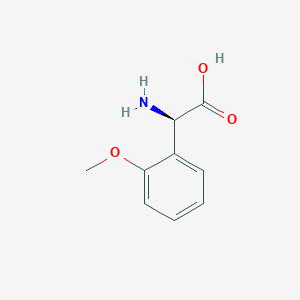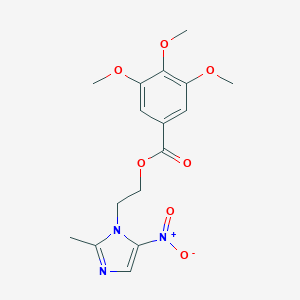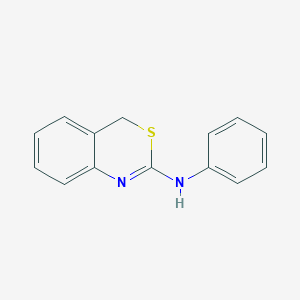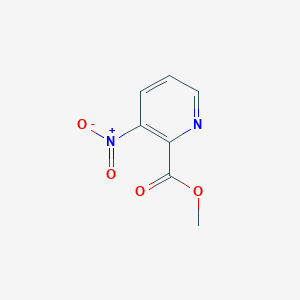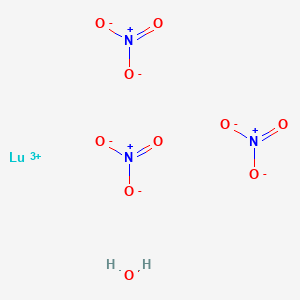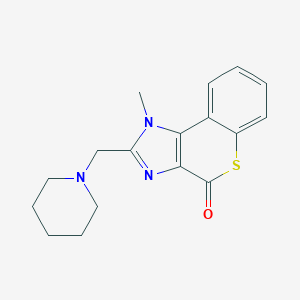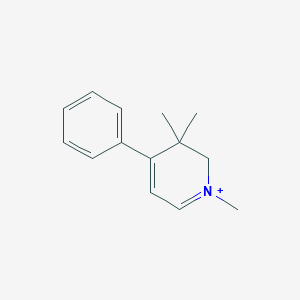
1-(2-Methylbut-3-yn-2-ylamino)propan-2-one
Vue d'ensemble
Description
1-(2-Methylbut-3-yn-2-ylamino)propan-2-one, also known as MBDB, is a synthetic compound that belongs to the phenethylamine class of drugs. It is structurally similar to MDMA, which is a popular recreational drug, but MBDB is not commonly used for recreational purposes. Instead, it has been studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one is not fully understood, but it is believed to act as a releasing agent for neurotransmitters such as dopamine, serotonin, and norepinephrine. This means that it can increase the amount of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(2-Methylbut-3-yn-2-ylamino)propan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to effects such as increased heart rate, blood pressure, and body temperature. It has also been shown to have effects on mood and behavior, and may have potential applications in the treatment of certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylbut-3-yn-2-ylamino)propan-2-one has several advantages as a research tool. It is relatively easy to synthesize, and has been shown to have effects on neurotransmitter systems that are relevant to a wide range of physiological processes. However, there are also some limitations to its use. For example, it has not been extensively studied in humans, so its safety and efficacy are not well understood. Additionally, its effects on different neurotransmitter systems can be complex and difficult to interpret.
Orientations Futures
There are several potential future directions for research on 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one. One area of interest is its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a research tool for studying the role of neurotransmitters in physiological processes. Further research is needed to fully understand the effects of 1-(2-Methylbut-3-yn-2-ylamino)propan-2-one and its potential applications in scientific research.
Applications De Recherche Scientifique
1-(2-Methylbut-3-yn-2-ylamino)propan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects could be useful in studying the mechanisms of these neurotransmitters and their role in various physiological processes.
Propriétés
IUPAC Name |
1-(2-methylbut-3-yn-2-ylamino)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-8(3,4)9-6-7(2)10/h1,9H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXJZHZRUZUKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



